molecular formula C13H12F3N B7836366 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Cat. No.: B7836366
M. Wt: 239.24 g/mol
InChI Key: PPWAFEUEQXZITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its binding affinity to specific receptors or enzymes . This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the cyclopentanecarbonitrile structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWAFEUEQXZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile (468) was synthesized from 2-(3-(trifluoromethyl)phenyl)acetonitrile (467) and 1,4-dibromobutane following the procedure described for 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile (237).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.